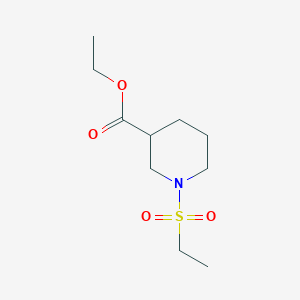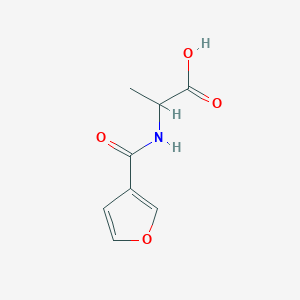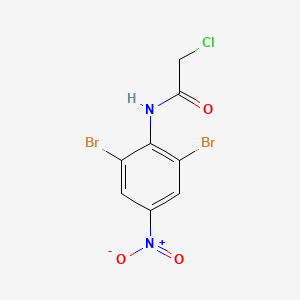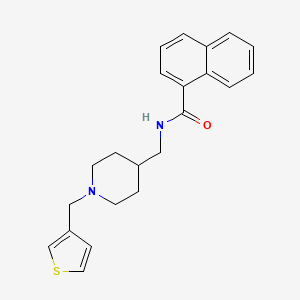
2-(Oxolan-3-yloxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
2-(Oxolan-3-yloxy)pyridine has a molecular weight of 165.192. Other physical and chemical properties such as color, density, hardness, melting and boiling points are not explicitly mentioned in the search results .Relevant Papers The search results include references to several peer-reviewed papers related to this compound and its related compounds . These papers cover a range of topics including synthesis, molecular structure analysis, chemical reactions, and potential applications. Further analysis of these papers could provide more detailed information on this compound.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Luminescent Materials
The synthesis and coordination chemistry of derivatives related to 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been extensively studied. These compounds are used as ligands and have shown potential in creating luminescent lanthanide compounds for biological sensing, as well as iron complexes that exhibit unusual thermal and photochemical spin-state transitions. This area of research highlights the versatility of pyridine derivatives in developing advanced materials for sensing and state-transition applications (Halcrow, 2005).
Magnetic and Optical Properties of Lanthanide Clusters
A new family of nonanuclear lanthanide clusters using 2-(hydroxymethyl)pyridine has been discovered, displaying dual physical properties. For instance, a Dysprosium(III) member exhibits single-molecule magnetism behavior, while a Europium(III) analogue shows intense red photoluminescence. This discovery opens up possibilities for the application of pyridine derivatives in the field of advanced magnetic and optical devices (Alexandropoulos et al., 2011).
Catalysis and Functional Materials
Research on 2,6-dipyrazolylpyridine derivatives and their complexes has led to the development of multifunctional spin-crossover switches, emissive f-element podand centers for biomedical sensors, and a variety of functional soft materials and surface structures. Additionally, complexes of 3-bpp have been utilized in catalysis, showcasing the broad applicability of pyridine derivatives in creating functional materials and catalysts (Halcrow, 2014).
Photophysics and Photochemistry
2-(1H-pyrazol-5-yl)pyridines and their derivatives demonstrate unique photophysical and photochemical behaviors, including excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer in complexes with alcohol. These properties make them interesting subjects for studies aiming to understand and exploit photoreaction mechanisms for applications in photophysics and photochemistry (Vetokhina et al., 2012).
Conducting Metallopolymers
Electropolymerization of ruthenium(II) complexes with pyrazolylpyridine ligands has been explored to form novel conducting metallopolymers. These materials exhibit a range of electronic properties and offer potential for use in electronic devices and sensors. The study of these polymers contributes to the understanding of how pyridine-based ligands can be incorporated into conducting materials (Zhu & Holliday, 2010).
Mecanismo De Acción
Mode of Action
Based on the mode of action of structurally similar compounds, it can be inferred that 2-(oxolan-3-yloxy)pyridine might interact with its targets to inhibit electron transport, thereby affecting the energy production in cells .
Result of Action
Based on its potential mode of action, it can be inferred that the compound might disrupt energy production within cells, leading to various downstream effects .
Propiedades
IUPAC Name |
2-(oxolan-3-yloxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-5-10-9(3-1)12-8-4-6-11-7-8/h1-3,5,8H,4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVZUFGDKMXQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B2457407.png)



![N-(1,3-benzodioxol-5-ylmethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2457411.png)
![(Z)-ethyl 1-methyl-5-oxo-2-((3,4,5-trimethoxybenzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2457412.png)

![2-{2-[(Benzenesulfonyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-YL}-N-phenylacetamide](/img/structure/B2457417.png)
![5-chloro-N-(3,5-dichlorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2457420.png)
![5-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2457423.png)
![Ethyl 4-oxo-3-phenyl-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2457424.png)


